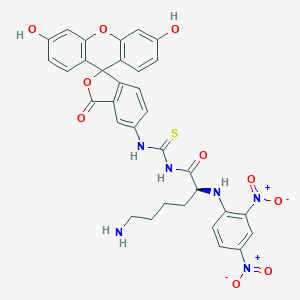

2,4-Dinitrophenol-lysine-fluorescein conjugate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

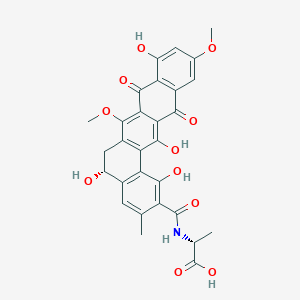

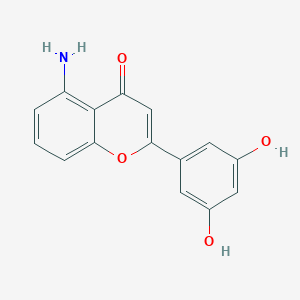

2,4-Dinitrophenol-lysine-fluorescein conjugate (DNP-Lys-Flu) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a fluorescent probe that is widely used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. The synthesis of DNP-Lys-Flu involves the conjugation of 2,4-dinitrophenol (DNP), lysine, and fluorescein, which results in a stable and highly sensitive probe.

Scientific Research Applications

2,4-Dinitrophenol-lysine-fluorescein conjugate has a wide range of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive fluorescent probe that can be used to detect changes in protein conformation, binding affinity, and enzymatic activity. 2,4-Dinitrophenol-lysine-fluorescein conjugate has been used to study the interactions between proteins and small molecules, including drugs and metabolites, and to identify potential drug targets. It has also been used to study the kinetics of enzyme-catalyzed reactions and to screen for enzyme inhibitors.

Mechanism Of Action

The mechanism of action of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the binding of the probe to a target protein or enzyme. The DNP group of the probe binds to a specific site on the protein or enzyme, while the fluorescein group emits a fluorescent signal upon excitation with light. The intensity of the fluorescent signal is proportional to the amount of probe bound to the target protein or enzyme, allowing for the quantification of protein-ligand interactions and enzyme activity.

Biochemical And Physiological Effects

2,4-Dinitrophenol-lysine-fluorescein conjugate is a relatively non-toxic chemical compound that does not have any significant biochemical or physiological effects on cells or tissues. It is a stable probe that can be used in a wide range of biological assays without interfering with cellular processes. However, it is important to note that 2,4-Dinitrophenol-lysine-fluorescein conjugate is a synthetic chemical compound and should be handled with care to avoid any potential hazards.

Advantages And Limitations For Lab Experiments

2,4-Dinitrophenol-lysine-fluorescein conjugate has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used in a wide range of biological assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, there are also some limitations to the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate, including its relatively high cost and the need for specialized equipment and expertise for its use.

Future Directions

There are several future directions for the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in scientific research. One potential application is the study of protein-protein interactions in live cells using fluorescence microscopy. Another potential application is the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in high-throughput screening assays could lead to the identification of new drug targets and the development of new therapeutics. Overall, 2,4-Dinitrophenol-lysine-fluorescein conjugate is a highly versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

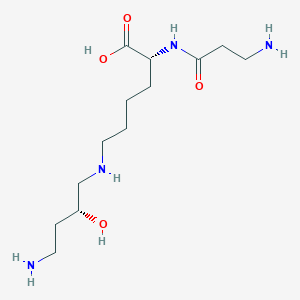

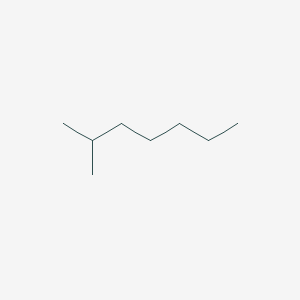

The synthesis of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the conjugation of three different chemical compounds, namely, 2,4-dinitrophenol, lysine, and fluorescein. The first step in the synthesis process involves the activation of lysine using a coupling agent such as N-hydroxysuccinimide (NHS) or N,N'-dicyclohexylcarbodiimide (DCC). The activated lysine is then conjugated with 2,4-dinitrophenol to form a DNP-Lys intermediate. Finally, the DNP-Lys intermediate is conjugated with fluorescein using a similar coupling reaction to form the final 2,4-Dinitrophenol-lysine-fluorescein conjugate conjugate.

properties

CAS RN |

134649-45-9 |

|---|---|

Product Name |

2,4-Dinitrophenol-lysine-fluorescein conjugate |

Molecular Formula |

C33H28N6O10S |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]-2-(2,4-dinitroanilino)hexanamide |

InChI |

InChI=1S/C33H28N6O10S/c34-12-2-1-3-26(36-25-11-5-18(38(44)45)14-27(25)39(46)47)30(42)37-32(50)35-17-4-8-22-21(13-17)31(43)49-33(22)23-9-6-19(40)15-28(23)48-29-16-20(41)7-10-24(29)33/h4-11,13-16,26,36,40-41H,1-3,12,34H2,(H2,35,37,42,50)/t26-/m0/s1 |

InChI Key |

PUVJFQVGTUEHHN-SANMLTNESA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=S)NC(=O)[C@H](CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

SMILES |

C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Other CAS RN |

134649-45-9 |

synonyms |

2,4-dinitrophenol-lysine-fluorescein conjugate DNP-Lys-fluorescein |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)

![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)